molecular formula C13H7NO4 B231113 8-nitro-6H-benzo[c]chromen-6-one

8-nitro-6H-benzo[c]chromen-6-one

Cat. No. B231113
M. Wt: 241.2 g/mol
InChI Key: KSBJESVKJWHWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-nitro-6H-benzo[c]chromen-6-one, also known as NBCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzo[c]chromen-6-ones, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 8-nitro-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 8-nitro-6H-benzo[c]chromen-6-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 8-nitro-6H-benzo[c]chromen-6-one has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
8-nitro-6H-benzo[c]chromen-6-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 8-nitro-6H-benzo[c]chromen-6-one has been shown to induce cell cycle arrest and apoptosis. 8-nitro-6H-benzo[c]chromen-6-one has also been shown to inhibit the migration and invasion of cancer cells. In animal models, 8-nitro-6H-benzo[c]chromen-6-one has been shown to reduce inflammation and improve liver function.

Advantages And Limitations For Lab Experiments

One advantage of using 8-nitro-6H-benzo[c]chromen-6-one in lab experiments is its high potency and specificity. 8-nitro-6H-benzo[c]chromen-6-one has been shown to exhibit activity at low concentrations, making it a useful tool for studying biological processes. However, one limitation of using 8-nitro-6H-benzo[c]chromen-6-one is its potential toxicity. 8-nitro-6H-benzo[c]chromen-6-one has been shown to exhibit cytotoxicity in some cell types, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for research on 8-nitro-6H-benzo[c]chromen-6-one. One direction is to study its potential applications in the treatment of viral infections. 8-nitro-6H-benzo[c]chromen-6-one has been shown to exhibit activity against various viruses, including HIV and herpes simplex virus. Another direction is to study its potential use as a plant growth regulator. 8-nitro-6H-benzo[c]chromen-6-one has been shown to stimulate plant growth and improve crop yield. Finally, further research is needed to fully understand the mechanism of action of 8-nitro-6H-benzo[c]chromen-6-one and its potential toxicity in humans.
Conclusion
In conclusion, 8-nitro-6H-benzo[c]chromen-6-one is a synthetic compound that has potential applications in various fields. Its synthesis method is well-established, and it has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. 8-nitro-6H-benzo[c]chromen-6-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-nitro-6H-benzo[c]chromen-6-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo, and it has both advantages and limitations for lab experiments. There are several future directions for research on 8-nitro-6H-benzo[c]chromen-6-one, including its potential use in the treatment of viral infections and as a plant growth regulator.

Synthesis Methods

The synthesis of 8-nitro-6H-benzo[c]chromen-6-one involves the reaction of 6-hydroxybenzo[c]chromen-6-one with nitric acid and acetic anhydride. The reaction takes place at a low temperature and yields 8-nitro-6H-benzo[c]chromen-6-one as a yellow crystalline solid. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

8-nitro-6H-benzo[c]chromen-6-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 8-nitro-6H-benzo[c]chromen-6-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In agriculture, 8-nitro-6H-benzo[c]chromen-6-one has been studied for its potential use as a pesticide and plant growth regulator. In material science, 8-nitro-6H-benzo[c]chromen-6-one has been studied for its potential use in organic electronics and optoelectronics.

properties

Product Name

8-nitro-6H-benzo[c]chromen-6-one

Molecular Formula

C13H7NO4

Molecular Weight

241.2 g/mol

IUPAC Name

8-nitrobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7NO4/c15-13-11-7-8(14(16)17)5-6-9(11)10-3-1-2-4-12(10)18-13/h1-7H

InChI Key

KSBJESVKJWHWQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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